3-Methoxy-2-methylacrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2-methylacrylonitrile is an organic compound with the chemical formula C5H7NO. It is characterized by the presence of methoxy and acrylonitrile functional groups. This compound is known for its applications in various chemical processes, including its use as a monomer in the production of polymers and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-methylacrylonitrile typically involves the reaction of methoxyacetic acid with acrylonitrile under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide, and the process is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2-methylacrylonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted acrylonitriles .
Scientific Research Applications
3-Methoxy-2-methylacrylonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methylacrylonitrile involves its interaction with specific molecular targets and pathways. The methoxy and acrylonitrile groups play a crucial role in its reactivity and interactions. For instance, the compound can act as an electrophile in nucleophilic addition reactions, targeting nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways .
Comparison with Similar Compounds
3-Methoxyacrylonitrile: Similar in structure but lacks the methyl group.
2-Methoxy-3-methylacrylonitrile: Differing in the position of the methoxy and methyl groups.
Methacrylonitrile: Lacks the methoxy group but shares the acrylonitrile functionality.
Uniqueness: 3-Methoxy-2-methylacrylonitrile is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds .
Properties
Molecular Formula |
C5H7NO |
---|---|
Molecular Weight |
97.12 g/mol |
IUPAC Name |
(E)-3-methoxy-2-methylprop-2-enenitrile |
InChI |
InChI=1S/C5H7NO/c1-5(3-6)4-7-2/h4H,1-2H3/b5-4+ |
InChI Key |
HLNBUNYQJSGUFH-SNAWJCMRSA-N |
Isomeric SMILES |
C/C(=C\OC)/C#N |
Canonical SMILES |
CC(=COC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.